New Methylene Blue N
Overview
Description
New Methylene Blue N: is an organic compound belonging to the thiazine class of heterocycles. It is widely used as a blue dye or stain and has applications in various scientific fields, including biology, chemistry, and medicine. The compound is known for its ability to bind to nucleic acids, making it useful in staining procedures for visualizing cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions: New Methylene Blue N is synthesized through the oxidation of N,N-dimethyl-phenylenediamine with sodium dichromate in the presence of sodium thiosulfate. This is followed by further oxidation in the presence of N,N-dimethylaniline .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in powder, crystal, or chunk form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: New Methylene Blue N can undergo oxidation reactions, where it acts as an electron acceptor.
Reduction: It can also participate in reduction reactions, where it acts as an electron donor.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichromate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: New Methylene Blue N is used as a redox indicator in various chemical assays. Its ability to undergo reversible oxidation-reduction reactions makes it valuable in studying redox dynamics and reaction kinetics .
Biology: In biological research, the compound is extensively used as a staining agent for visualizing cellular components, particularly nucleic acids. It is commonly used in histology and cytology to differentiate cell structures .
Medicine: this compound has applications in photodynamic therapy, where it is used to generate reactive oxygen species for treating certain cancers and bacterial infections. It also exhibits neuroprotective properties and is being investigated for potential use in treating neurodegenerative diseases .
Industry: The compound is used in various industrial applications, including the manufacturing of diagnostic assays and as a photosensitizer for the photodynamic inactivation of microorganisms .
Mechanism of Action
New Methylene Blue N exerts its effects primarily through its ability to bind, neutralize, and crosslink with RNA. This interaction causes the co-precipitation of ribosomal and residual RNA with mitochondria and ferritin masses, making cellular components visible under a microscope . Additionally, the compound can act as an alternative electron carrier in the mitochondrial respiratory chain, displaying anti-inflammatory and anti-apoptotic effects .
Comparison with Similar Compounds
Methylene Blue: An older stain widely used in various scientific applications.
Brilliant Cresyl Blue: Another thiazine dye used for similar staining purposes.
Uniqueness: New Methylene Blue N is unique in its ability to bind specifically to nucleic acids, making it particularly useful in visualizing cellular components. Its versatility in various scientific applications, including its use in photodynamic therapy and neuroprotection, sets it apart from other similar compounds .
Properties
IUPAC Name |
dichlorozinc;ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S.3ClH.Zn/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;/h7-10,19H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVUYBOFNBJFGV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].Cl[Zn]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl3N3SZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6586-05-6 | |
Record name | 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride, compound with zinc chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006586056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride, compound with zinc chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.